Methyl {[(3-ethyl-1,2-oxazol-5-yl)methyl]sulfonyl}acetate
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Overview
Description
METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Sulfonylation: The isoxazole intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of sulfonamide or sulfonothiol derivatives.
Scientific Research Applications
METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, influencing cellular responses and activities.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[(3-METHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE
- METHYL 2-{[(3-ETHYL-4-ISOXAZOLYL)METHYL]SULFONYL}ACETATE
- METHYL 2-{[(3-ETHYL-5-THIAZOYL)METHYL]SULFONYL}ACETATE
Uniqueness
METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H13NO5S |
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Molecular Weight |
247.27 g/mol |
IUPAC Name |
methyl 2-[(3-ethyl-1,2-oxazol-5-yl)methylsulfonyl]acetate |
InChI |
InChI=1S/C9H13NO5S/c1-3-7-4-8(15-10-7)5-16(12,13)6-9(11)14-2/h4H,3,5-6H2,1-2H3 |
InChI Key |
XEUOWLIBUFJORR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)CS(=O)(=O)CC(=O)OC |
Origin of Product |
United States |
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